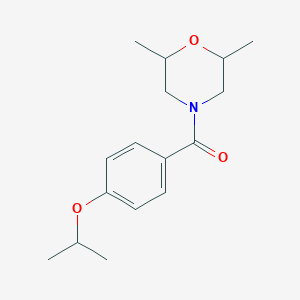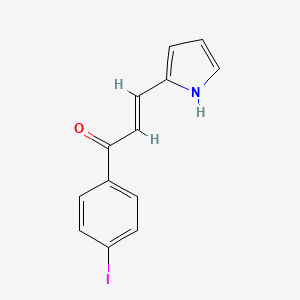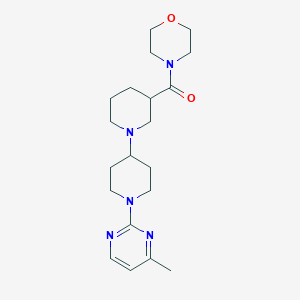
N-(2,3-dimethylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide, commonly referred to as DMQX, is a chemical compound that belongs to the class of quinolinecarboxamides. It is a potent and selective antagonist of the AMPA receptor, which is a type of glutamate receptor that is involved in the transmission of signals between neurons in the central nervous system. DMQX has been widely used in scientific research to study the physiological and biochemical effects of AMPA receptor blockade.
作用機序
DMQX acts as a competitive antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in the transmission of signals between neurons in the central nervous system. By blocking the action of AMPA receptors, DMQX inhibits the excitatory effects of glutamate on the nervous system, which can lead to a reduction in neuronal activity and a decrease in the risk of seizures and other neurological disorders.
Biochemical and Physiological Effects:
DMQX has been shown to have a number of biochemical and physiological effects, including anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. It has also been shown to have a role in learning and memory, as well as in the development of addiction and drug tolerance. DMQX has been studied extensively in animal models, and its effects on the nervous system have been well characterized.
実験室実験の利点と制限
DMQX has several advantages as a research tool, including its high potency and selectivity for the AMPA receptor, as well as its ability to cross the blood-brain barrier and exert its effects on the central nervous system. However, DMQX also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions. Researchers must carefully control the dose and administration of DMQX to ensure accurate and reproducible results in their experiments.
将来の方向性
There are several potential future directions for research on DMQX and its effects on the nervous system. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used to treat neurological disorders such as epilepsy and stroke. Another area of interest is the study of the role of AMPA receptors in addiction and drug tolerance, and the potential for AMPA receptor antagonists to be used as therapeutic agents in the treatment of drug addiction. Finally, the development of new methods for the synthesis and administration of DMQX may lead to improvements in its efficacy and safety as a research tool.
合成法
DMQX can be synthesized using a multistep process that involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate to form a substituted quinoline intermediate. The intermediate is then reacted with methylamine and acetic anhydride to form the final product, DMQX. The synthesis of DMQX is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure high yields and purity.
科学的研究の応用
DMQX has been widely used in scientific research to study the physiological and biochemical effects of AMPA receptor blockade. It has been shown to have potent anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. DMQX has also been used to study the role of AMPA receptors in learning and memory, as well as in the development of addiction and drug tolerance.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-13-9-10-18-16(12-13)7-5-11-21(18)19(22)20-17-8-4-6-14(2)15(17)3/h4,6,8-10,12H,5,7,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUCGSWXAKGIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2,4-difluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)carbonyl]piperidine](/img/structure/B5402219.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide](/img/structure/B5402221.png)
![1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide](/img/structure/B5402239.png)
![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-1-(4-ethoxy-3-methylphenyl)-4-oxobutan-1-one](/img/structure/B5402244.png)



![1-isopropyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B5402277.png)

![N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide](/img/structure/B5402294.png)
![1-[(2E)-hex-2-en-1-yl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5402298.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5402310.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5402311.png)